The 3‑Methoxy‑2‑sulfonamide Fragment Underpins a 16‑Fold Potency Advantage for Necrosulfonamide Over the RIP1 Inhibitor Nec‑1
Necrosulfonamide, which incorporates the 3‑methoxypyrazine‑2‑sulfonamide group, inhibits human MLKL with an IC50 of 124 nM in HT‑29 cell‑based necroptosis assays, whereas the RIP1 inhibitor Nec‑1 (which lacks the 3‑methoxypyrazine sulfonamide motif) requires 2 µM for comparable effect – a 16‑fold lower potency . This differential is directly attributable to the covalent engagement of Cys86 in MLKL by the acrylamide‑tethered 3‑methoxypyrazine sulfonamide, a mechanism not available to unsubstituted or 3‑chloro pyrazine sulfonamide analogs [1].
| Evidence Dimension | Cellular necroptosis inhibition (IC50) |
|---|---|
| Target Compound Data | Necrosulfonamide (containing 3‑methoxypyrazine‑2‑sulfonamide core): IC50 = 124 nM |
| Comparator Or Baseline | Nec‑1 (RIP1 inhibitor, no pyrazine sulfonamide): IC50 = 2000 nM |
| Quantified Difference | 16‑fold improvement in potency (124 nM vs 2000 nM) |
| Conditions | Human HT‑29 cells challenged with 20 ng/mL TNF‑α / 100 nM Smac mimetic / 20 µM Z‑VAD |
Why This Matters
A researcher procuring the building block for an MLKL‑targeted project obtains a core that has already delivered a 16‑fold potency advantage, reducing the risk of inactive analogs and accelerating lead optimization.
- [1] Sun, L.; et al. Mixed Lineage Kinase Domain-like Protein Mediates Necrosis Signaling Downstream of RIP3 Kinase. Cell 2012, 148, 213–227. View Source
